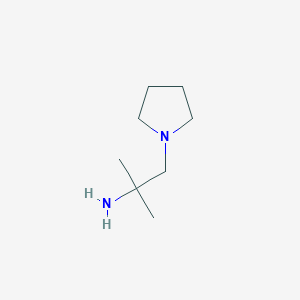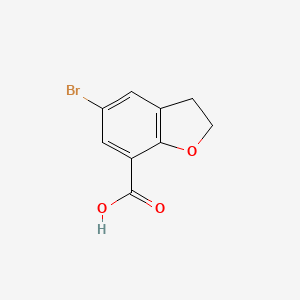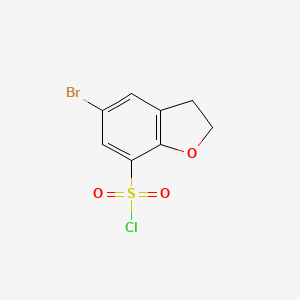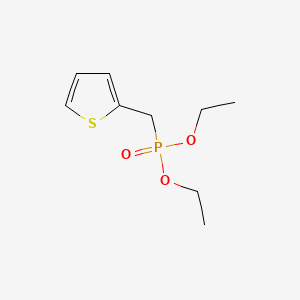
Diethyl (thiophen-2-ylmethyl)phosphonate
Vue d'ensemble
Description
Diethyl (thiophen-2-ylmethyl)phosphonate is a compound that belongs to the class of organophosphorus compounds, which are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. These compounds are of significant interest due to their wide range of applications, including their use in medicinal chemistry, agriculture, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of diethyl (thiophen-2-ylmethyl)phosphonate and related compounds typically involves the reaction of phosphites with appropriate aldehydes or ketones in the presence of catalysts or under specific reaction conditions. For example, the synthesis of diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates was achieved through a one-pot, three-component reaction using SnO2 nanoparticles as a catalyst under solvent-free conditions . Similarly, diethyl (dichloromethyl)phosphonate was prepared and used in the synthesis of alkynes, demonstrating the versatility of diethyl phosphonates in organic synthesis .
Molecular Structure Analysis
The molecular structure of diethyl (thiophen-2-ylmethyl)phosphonate derivatives can be elucidated using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction analysis. For instance, the crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate was determined by X-ray diffraction, revealing the dihedral angle between the phenyl group and the isoxazoline ring .
Chemical Reactions Analysis
Diethyl phosphonates can participate in a variety of chemical reactions, including condensation, elimination, and addition reactions. They can also be used as intermediates in the synthesis of more complex molecules. For example, diethyl (dichloromethyl)phosphonate was used as an intermediate in the synthesis of (4-methoxyphenyl)ethyne, showcasing its utility in the formation of carbon-carbon triple bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl (thiophen-2-ylmethyl)phosphonate derivatives can be studied through computational methods such as Density Functional Theory (DFT) calculations. These studies can provide insights into the thermodynamic properties, vibrational frequencies, electronic properties, and reactivity indices such as Fukui functions. For example, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was characterized by DFT calculations to determine its vibrational, electronic, and thermodynamic properties . Additionally, the anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives were investigated both experimentally and theoretically, demonstrating their potential as corrosion inhibitors .
Applications De Recherche Scientifique
1. Antimicrobial and Antioxidant Agent Synthesis
Diethyl (thiophen-2-ylmethyl)phosphonate derivatives have been utilized in the synthesis of α-aminophosphonate/phosphinate derivatives exhibiting potent antimicrobial and antioxidant properties. These derivatives have shown effective antibacterial and antifungal activities, comparable to standard treatments (Basha et al., 2016).
2. Stereochemical Studies in Mass Spectrometry
The compound has been employed in the study of stereochemical effects in fragmentation, particularly in the analysis of diastereoisomers of protected diethyl 1,2-diamino-alkylphosphonates using mass spectrometry. This research contributes to understanding stereospecific eliminations and fragmentation processes (Drabik et al., 2010).
3. Anticorrosion Properties in Steel
Diethyl (thiophen-2-ylmethyl)phosphonate derivatives have been synthesized and studied for their anticorrosion properties on steel. The compounds showed significant inhibition of corrosion, with their effectiveness being explored through both experimental and theoretical methods (Moumeni et al., 2020).
4. High Voltage Battery Additive
In the field of energy storage, diethyl (thiophen-2-ylmethyl)phosphonate has been identified as a novel multifunctional electrolyte additive for high voltage batteries. Its addition to carbonate-based electrolytes significantly improves capacity retention and thermal stability, presenting a cost-efficient solution to challenges in high voltage lithium-ion batteries (Zhu et al., 2018).
Mécanisme D'action
Target of Action
Diethyl (thiophen-2-ylmethyl)phosphonate, also known as diethyl (2-thienylmethyl)phosphonate, is primarily used as an additive in high voltage batteries . Its primary targets are the carbonate-based electrolytes used in Li-ion batteries .
Mode of Action
This compound interacts with its targets by forming protective interphases that prevent parasitic carbonate oxidation . In certain cases, it stabilizes electrolytes from reduction at anode surfaces . It can also serve as a flame-retardant that postpones the thermal runaway during overcharge .
Biochemical Pathways
It is known that the compound plays a crucial role in the electrochemical environment of li-ion batteries .
Pharmacokinetics
Its impact on the bioavailability of electrolytes in high voltage batteries is significant .
Result of Action
The presence of diethyl (thiophen-2-ylmethyl)phosphonate in a base electrolyte dramatically improves the capacity retention of a high voltage Li-ion cell . It increases the endothermic reaction onset temperature and reduces the self-extinguishing time of the electrolyte .
Action Environment
The action of diethyl (thiophen-2-ylmethyl)phosphonate is influenced by the electrochemical environment of the Li-ion battery . Its efficacy and stability are affected by factors such as the voltage of the battery and the temperature of the environment .
Safety and Hazards
While specific safety and hazards information for diethyl (thiophen-2-ylmethyl)phosphonate is not available in the search results, it’s generally advisable to handle such chemicals with protective gloves, goggles, and clothing, and to avoid prolonged exposure, inhalation of vapors or dust, and moisture .
Orientations Futures
Diethyl (thiophen-2-ylmethyl)phosphonate has been identified as a cost-efficient solution to the issues often faced in high voltage lithium-ion batteries . Its use dramatically improves the capacity retention of a high voltage Li-ion cell . Future research may focus on optimizing its use in various battery technologies and exploring other potential applications.
Propriétés
IUPAC Name |
2-(diethoxyphosphorylmethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJBUVQDOFHBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CS1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400474 | |
| Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (thiophen-2-ylmethyl)phosphonate | |
CAS RN |
2026-42-8 | |
| Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Q & A
Q1: How does Diethyl(thiophen-2-ylmethyl)phosphonate interact with the battery components and what are the downstream effects of its addition?
A1: While the exact mechanism is not fully elucidated in the research [], Diethyl(thiophen-2-ylmethyl)phosphonate (DTYP) is believed to operate through multiple pathways:
- Formation of a Protective Interphase: DTYP likely decomposes during the initial charging cycles, forming a stable solid electrolyte interphase (SEI) on both the anode and cathode surfaces []. This protective layer prevents further unwanted reactions between the electrolyte and electrode materials, improving the battery's lifespan.
- Enhanced Thermal Stability: The presence of DTYP in the electrolyte leads to a higher endothermic reaction onset temperature, indicating improved thermal stability []. This suggests that DTYP might participate in scavenging reactive species generated at high temperatures, delaying thermal runaway.
- Improved Safety: DTYP's addition shortens the self-extinguishing time of the electrolyte, suggesting enhanced fire-retardant properties []. This is crucial for mitigating safety concerns associated with high-voltage battery operation.
Q2: What is the impact of adding Diethyl(thiophen-2-ylmethyl)phosphonate to the electrolyte on the performance of high-voltage lithium-ion batteries?
A2: The research demonstrates that adding a small amount (0.5%) of DTYP to the base electrolyte significantly improves the performance of high-voltage LiNi0.5Mn1.5O4 batteries []:
- Increased Capacity Retention: The capacity retention after 280 cycles at 1C and 60 °C drastically improved from 18% to 85% with DTYP addition []. This indicates a significant reduction in capacity fading, a major challenge for high-voltage batteries.
- Enhanced Cycle Life: The formation of a stable SEI by DTYP protects the electrode materials from degradation, leading to an extended cycle life for the battery [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1334604.png)
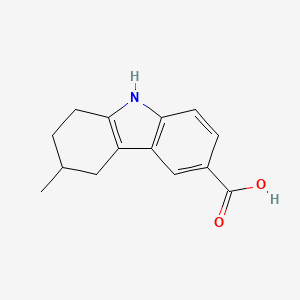


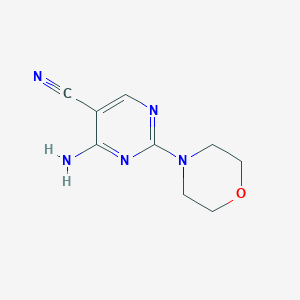
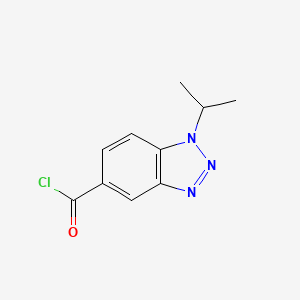
![2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1334615.png)
![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)
